Irisflorentin

Descripción general

Descripción

Irisflorentin es un flavonoide natural que se encuentra principalmente en plantas de la familia Iridaceae, particularmente en la hierba tradicional china Belamcanda chinensis . Este compuesto ha sido objeto de una amplia investigación debido a sus diversas actividades farmacológicas, que incluyen actividades antiinflamatorias, antitumorales, antidiabéticas y del sistema nervioso central .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Irisflorentin se puede aislar de las raíces de Belamcanda chinensis utilizando diversas técnicas de extracción y purificación. El método más común implica el uso de solventes como metanol o etanol para la extracción, seguido de técnicas cromatográficas para la purificación .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción a gran escala de fuentes vegetales. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Phase I Metabolic Reactions

Irisflorentin undergoes oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes in human liver microsomes (HLMs). Key findings include:

- Metabolite Formation : Incubation with HLMs generates 6,7-dihydroxy-5,3,4,5-tetramethoxyisoflavone via cleavage of the methylene acetal group (Fig. 1) . This metabolite exhibits enhanced pharmacological activity compared to the parent compound .

- Enzyme Specificity : CYP1A2 is the predominant enzyme responsible for this compound metabolism, with minor contributions from CYP2C9 and CYP3A4 .

Table 1: Kinetic Parameters of this compound Metabolism

Enzyme Kinetics and Cooperativity

This compound exhibits sigmoidal kinetics during CYP1A2-mediated metabolism, characterized by:

- Positive Cooperativity : The Eadie-Hofstee plot shows a convex "hooked" curve, indicating substrate activation at higher concentrations .

- Hill Equation Fit : Nonlinear regression analysis confirmed a Hill coefficient of 1.8 in HLMs and 1.5 in recombinant CYP1A2, suggesting multisite binding interactions .

Molecular Docking and Binding Mechanisms

Molecular simulations reveal critical interactions between this compound and CYP enzymes:

- CYP1A2 Binding : this compound binds to the substrate pocket via π-π stacking with Phe226 and hydrophobic interactions with Phe260 and Asn312 (Fig. 2) .

- Heme Proximity : The methylene acetal group aligns with the Fe center (4.0 Å), facilitating oxidative cleavage .

Figure 1: Proposed Metabolic Pathway of this compound

textThis compound → CYP1A2 → 6,7-dihydroxy-5,3,4,5-tetramethoxyisoflavone

Chemical Stability and Reactivity

- pH Sensitivity : this compound remains stable under neutral conditions but degrades in acidic environments (pH < 4) .

- Photodegradation : Prolonged UV exposure induces isomerization, reducing bioactivity .

Comparative Metabolism Across Species

Studies in rat liver microsomes show similar metabolic profiles to humans, with a Hill coefficient of 1.48 for CYP1A2, supporting cross-species extrapolation .

Aplicaciones Científicas De Investigación

Medicinal Properties

Irisflorentin has been recognized for its potential therapeutic effects against several diseases, including:

- Inflammatory Disorders : this compound exhibits anti-inflammatory properties by modulating dendritic cell responses and reducing pro-inflammatory cytokine production. In vitro studies have shown that it significantly inhibits the maturation of dendritic cells stimulated by lipopolysaccharides (LPS), leading to decreased production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12) .

- Cancer Treatment : Research indicates that this compound may have anti-cancer effects, particularly in breast cancer. It has been studied for its ability to inhibit the breast cancer resistance protein (BCRP), which is associated with drug resistance in cancer therapies . Additionally, it has shown promise in attenuating dopaminergic neuron degeneration linked to Parkinson's disease, suggesting a protective role against neurodegenerative disorders .

- Diabetes Management : this compound has demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion, indicating its potential use as an anti-diabetic agent .

Pharmacological Activity

The pharmacological activities of this compound can be summarized as follows:

Analytical Methods

Various analytical techniques have been employed to study this compound's properties:

- High-Performance Liquid Chromatography (HPLC) : This method is used for quantifying this compound in biological samples, ensuring accurate measurement of its concentration during pharmacological studies .

- Mass Spectrometry : Coupled with HPLC, mass spectrometry provides detailed insights into the metabolic pathways and pharmacokinetics of this compound, enhancing our understanding of its biological effectiveness .

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Allergic Responses : A study demonstrated that this compound treatment reduced allergic contact hypersensitivity responses in mice by modulating dendritic cell activity and cytokine production, highlighting its potential as an immunotherapeutic agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced dopaminergic neuron degeneration. The results indicated that it improved α-synuclein accumulation and offered protection against neurodegeneration induced by 6-hydroxydopamine (6-OHDA) .

Mecanismo De Acción

Irisflorentin ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias y enzimas como la óxido nítrico sintasa inducible (iNOS).

Antitumoral: Induce la apoptosis en las células cancerosas mediante la modulación de vías de señalización como la vía MAPK.

Antidiabético: Inhibe la α-glucosidasa, lo que reduce los niveles de glucosa en sangre .

Compuestos similares:

- Rhapontigenin

- Trans-resveratrol

- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone

- 6-Hydroxybiochannin A

- Iridin S

- Pinoresinol

- Isoiridogermanal

- Iristectorene B

Unicidad: this compound es único debido a su patrón de sustitución específico en el esqueleto del flavonoide, que le confiere propiedades farmacológicas distintas. Su alta capacidad de unión a receptores y sus diversas bioactividades lo convierten en un compuesto valioso para diversas aplicaciones científicas y médicas .

Comparación Con Compuestos Similares

- Rhapontigenin

- Trans-resveratrol

- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone

- 6-Hydroxybiochannin A

- Iridin S

- Pinoresinol

- Isoiridogermanal

- Iristectorene B

Uniqueness: Irisflorentin is unique due to its specific substitution pattern on the flavonoid skeleton, which imparts distinct pharmacological properties. Its high receptor-binding capacity and diverse bioactivities make it a valuable compound for various scientific and medical applications .

Actividad Biológica

Irisflorentin, a naturally occurring isoflavone predominantly found in Belamcanda chinensis (also known as Iris domestica), has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, neuroprotective, and anticancer properties, supported by various studies and case reports.

Overview of this compound

This compound is recognized for its pharmacological potential, particularly in traditional medicine. It has been utilized for treating various ailments, including inflammatory disorders, respiratory issues, and even as an antidote in traditional Chinese medicine. Its bioactive properties are attributed to its flavonoid structure, which is known to exert multiple health benefits.

Anti-Inflammatory Activity

A significant body of research highlights the anti-inflammatory effects of this compound. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and the modulation of signaling pathways, specifically through ERK1/2 and p38 MAPK rather than the NF-κB pathway .

Table 1: Summary of Anti-Inflammatory Effects

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| RAW 264.7 | LPS + this compound | Reduced iNOS expression and NO production; inhibited TNF-α, IL-1β, IL-6 | |

| HMC3 Cells | This compound | Blocked NLRP3 inflammasome activation |

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly concerning neurodegenerative diseases such as Parkinson's disease (PD). In a Caenorhabditis elegans model of PD, this compound prevented α-synuclein accumulation and improved dopaminergic neuron survival. The compound appears to enhance proteasomal activity while inhibiting apoptotic pathways .

Table 2: Neuroprotective Effects in C. elegans Models

| Study | Model Organism | Treatment | Outcome |

|---|---|---|---|

| C. elegans | This compound | Reduced α-synuclein accumulation; improved neuron survival and lifespan |

Anticancer Properties

Research indicates that this compound possesses anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms involve modulation of cell cycle regulators and apoptotic pathways .

Table 3: Anticancer Activity Overview

| Study | Cell Line | Treatment | Effect Observed |

|---|---|---|---|

| Various Cancer Lines | This compound | Inhibition of cell growth; induction of apoptosis |

Case Studies and Clinical Insights

While most findings are based on in vitro studies or animal models, there is a growing interest in clinical applications. For instance, this compound's role as an immunotherapeutic adjuvant has been explored, suggesting its potential to enhance vaccine efficacy or other therapeutic interventions .

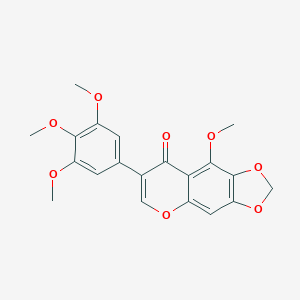

Propiedades

IUPAC Name |

9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTCDCPHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194575 | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-73-1 | |

| Record name | Irisflorentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisflorentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.